molecular formula C13H17BrN2O4S B3445162 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B3445162
M. Wt: 377.26 g/mol
InChI Key: MZQWLWWNBRLDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as BMS-986205, is a small molecule inhibitor that has been recently developed by Bristol-Myers Squibb for the treatment of cancer. It belongs to the class of drugs called checkpoint inhibitors, which are designed to stimulate the immune system to attack cancer cells.

Mechanism of Action

1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide works by blocking the PD-1/PD-L1 pathway, which is a mechanism that cancer cells use to evade the immune system. By inhibiting this pathway, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide allows the immune system to recognize and attack cancer cells.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies with no significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for the PD-1/PD-L1 pathway, which makes it a promising candidate for cancer therapy. However, its effectiveness may be limited by the development of resistance mechanisms in cancer cells.

Future Directions

There are several future directions for the development of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the combination of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective inhibitors of the PD-1/PD-L1 pathway is an ongoing area of research that could lead to the development of more effective cancer therapies.

Scientific Research Applications

1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of tumors. It has been found to be effective in a variety of cancer types including lung cancer, melanoma, and bladder cancer.

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-20-12-3-2-10(8-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWLWWNBRLDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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